L-Valine-1-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

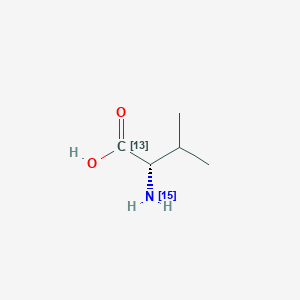

C5H11NO2 |

|---|---|

Molecular Weight |

119.13 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-methyl(113C)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1,6+1 |

InChI Key |

KZSNJWFQEVHDMF-UGESQCEXSA-N |

Isomeric SMILES |

CC(C)[C@@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Valine-1-¹³C,¹⁵N: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Valine-1-¹³C,¹⁵N is a stable, isotopically labeled form of the essential amino acid L-valine. In this molecule, the carbon atom at the carboxyl group (C1) is replaced with its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavy isotope, nitrogen-15 (¹⁵N). This labeling strategy provides a distinct mass shift, making it a powerful tool for tracing and quantifying metabolic pathways and protein dynamics in various research and drug development applications. Unlike radioactive isotopes, stable isotopes are non-hazardous, allowing for safe handling and use in a wide range of experimental settings, including clinical trials.

Core Properties and Specifications

L-Valine-1-¹³C,¹⁵N is a white solid that is soluble in water. Its key physical and chemical properties are summarized in the table below, compiled from various suppliers. These specifications are critical for accurate experimental design and data interpretation.

| Property | Value |

| Chemical Formula | ¹³C¹²C₄H₁₁¹⁵NO₂ |

| Molecular Weight | Approximately 119.13 g/mol |

| Isotopic Purity (¹³C) | Typically ≥ 99 atom % |

| Isotopic Purity (¹⁵N) | Typically ≥ 98 atom % |

| Chemical Purity | Typically ≥ 98% |

| Unlabeled CAS Number | 72-18-4 |

| Labeled CAS Number | 87019-54-3 |

Applications in Research and Drug Development

The unique properties of L-Valine-1-¹³C,¹⁵N make it an invaluable tracer in a multitude of experimental contexts. Its primary applications lie in the fields of proteomics, metabolomics, and drug development, where it is used to elucidate complex biological processes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. L-Valine-1-¹³C,¹⁵N can be used in conjunction with other labeled amino acids, such as ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine, to achieve comprehensive labeling of the proteome[1]. By comparing the mass spectra of proteins from cells grown in "light" (unlabeled) versus "heavy" (labeled) media, researchers can accurately quantify changes in protein abundance in response to various stimuli or disease states.

Protein Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic labeling is essential for modern protein NMR studies, particularly for larger proteins, as it simplifies complex spectra and enables the use of multidimensional experiments[2][3]. Incorporating ¹³C and ¹⁵N labeled amino acids, such as L-Valine-1-¹³C,¹⁵N, allows for the determination of protein structure, dynamics, and interactions with other molecules at atomic resolution.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as L-Valine-1-¹³C,¹⁵N, into a biological system, researchers can track the flow of carbon atoms through various metabolic pathways[4]. The resulting labeling patterns in downstream metabolites are measured by mass spectrometry (MS) or NMR, providing a detailed map of cellular metabolism.

Drug Development and Metabolism Studies

Stable isotope labeling is a crucial tool in drug development for studying a drug's absorption, distribution, metabolism, and excretion (ADME). By incorporating a stable isotope into a drug candidate, its metabolic fate can be traced with high precision using mass spectrometry[5]. L-Valine-1-¹³C,¹⁵N can be used as a tracer to investigate the impact of drugs on amino acid metabolism or to study the metabolism of valine-containing drug molecules themselves.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Valine-1-¹³C,¹⁵N.

SILAC for Protein Quantification

This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.

Materials:

-

Cells of interest

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine (or other appropriate heavy amino acids, including L-Valine-1-¹³C,¹⁵N if desired for specific tracking)

-

Cell lysis buffer

-

Protease inhibitors

-

LC-MS/MS instrumentation

Procedure:

-

Cell Culture: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium supplemented with 10% dFBS and the respective light or heavy amino acids.

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations.

-

Cell Lysis: Harvest and lyse the cells from both populations separately in lysis buffer containing protease inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the general workflow for producing an isotopically labeled protein for NMR analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

M9 minimal medium

-

¹⁵NH₄Cl as the sole nitrogen source

-

¹³C-glucose as the sole carbon source

-

L-Valine-1-¹³C,¹⁵N and other necessary labeled amino acids

-

IPTG for induction

-

Lysis buffer

-

Purification columns (e.g., Ni-NTA for His-tagged proteins)

-

NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Starter Culture: Grow a starter culture overnight in LB medium.

-

Expression Culture: Inoculate M9 minimal medium containing ¹⁵NH₄Cl, ¹³C-glucose, and the desired labeled amino acids (including L-Valine-1-¹³C,¹⁵N) with the starter culture.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8, then induce protein expression with IPTG and continue growth at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Purification: Purify the protein of interest from the cell lysate using appropriate chromatography techniques.

-

Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

-

Concentration and Sample Preparation: Concentrate the protein to the desired concentration (typically 0.1-1 mM) and transfer it to an NMR tube.

¹³C-Metabolic Flux Analysis

This protocol provides a general outline for a ¹³C-MFA experiment.

Materials:

-

Cell culture or microbial fermentation system

-

Defined medium with a known carbon source

-

L-Valine-1-¹³C,¹⁵N or other ¹³C-labeled tracer

-

Quenching solution (e.g., cold methanol)

-

Extraction solution

-

GC-MS or LC-MS/MS instrumentation

Procedure:

-

Culture System Setup: Establish a steady-state or pseudo-steady-state culture of the cells or microorganisms.

-

Tracer Introduction: Introduce the ¹³C-labeled tracer (e.g., L-Valine-1-¹³C,¹⁵N) into the medium.

-

Sampling: At various time points, collect cell samples and immediately quench their metabolism by adding them to a cold quenching solution.

-

Metabolite Extraction: Extract the intracellular metabolites from the quenched cells.

-

Derivatization (for GC-MS): Chemically derivatize the metabolites to make them volatile for GC-MS analysis.

-

MS Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.

-

Flux Calculation: Use specialized software to calculate the metabolic fluxes based on the measured labeling patterns and a metabolic network model.

Signaling Pathways and Metabolic Networks

L-Valine-1-¹³C,¹⁵N is a key tool for investigating the catabolism of branched-chain amino acids (BCAAs), a fundamental metabolic process. The degradation of valine involves a series of enzymatic reactions that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle.

L-Valine Catabolism Pathway

The catabolism of L-valine begins with its transamination to α-ketoisovalerate, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT)[6][7]. This is followed by the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[8][9]. Subsequent enzymatic steps further process isobutyryl-CoA into succinyl-CoA.

Caption: The catabolic pathway of L-Valine.

Experimental Workflow for ¹³C-MFA

The general workflow for a ¹³C-metabolic flux analysis experiment involves several key stages, from experimental design to data analysis.

Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

L-Valine-1-¹³C,¹⁵N is a versatile and powerful tool for researchers in a wide range of disciplines. Its ability to act as a tracer in complex biological systems provides invaluable insights into protein dynamics, metabolic pathways, and the mechanisms of drug action. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for the effective application of this isotopically labeled compound in cutting-edge research.

References

- 1. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 2. alphalifetech.com [alphalifetech.com]

- 3. nmr-bio.com [nmr-bio.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

L-Valine-1-¹³C,¹⁵N: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, experimental applications, and biological significance of L-Valine-1-¹³C,¹⁵N. This isotopically labeled amino acid is a powerful tool in metabolic research, drug development, and proteomics, enabling precise tracking and quantification of valine metabolism and its role in cellular processes.

Core Chemical and Physical Properties

L-Valine-1-¹³C,¹⁵N is a stable, non-radioactive isotopologue of the essential amino acid L-Valine. The carbon atom at the C1 position is substituted with its heavy isotope, ¹³C, and the nitrogen atom of the amino group is substituted with ¹⁵N. These substitutions result in a defined mass shift, allowing for its differentiation from endogenous L-Valine in various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | (CH₃)₂CHCH(¹⁵NH₂)¹³COOH | [1] |

| Molecular Weight | 119.13 g/mol | [1] |

| CAS Number | 87019-54-3 | [1] |

| Appearance | White solid | [2] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Purity | ¹³C: ≥99%; ¹⁵N: ≥98% | [1] |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Experimental Protocols and Applications

L-Valine-1-¹³C,¹⁵N is extensively used as a tracer in metabolic flux analysis, protein synthesis studies, and as an internal standard for quantitative mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics. The incorporation of ¹³C and ¹⁵N labeled amino acids, such as L-Valine-1-¹³C,¹⁵N, is crucial for these studies.

Experimental Protocol: Protein Sample Preparation for NMR Analysis

-

Protein Expression: The protein of interest is overexpressed in a suitable host system, typically E. coli, grown in a minimal medium.

-

Isotope Labeling: The minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source and [¹³C₆]-glucose as the sole carbon source to achieve uniform ¹³C and ¹⁵N labeling. For selective labeling of valine residues, specific ¹³C-labeled precursors can be used.

-

Cell Lysis and Protein Purification: After sufficient growth and induction of protein expression, the cells are harvested and lysed. The labeled protein is then purified using standard chromatographic techniques.

-

NMR Sample Preparation: The purified, isotopically labeled protein is concentrated and exchanged into a suitable NMR buffer.

-

NMR Data Acquisition: A suite of multidimensional NMR experiments (e.g., HSQC, HNCO, HN(CA)CO) are performed to obtain resonance assignments and structural information.

Logical Workflow for NMR Sample Preparation

Caption: Workflow for preparing an isotopically labeled protein sample for NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Flux Analysis

GC-MS is a widely used technique to measure the incorporation of stable isotopes into metabolites, providing insights into metabolic pathways.

Experimental Protocol: GC-MS Analysis of ¹³C-Labeled Amino Acids

-

Sample Collection and Protein Hydrolysis: Biological samples (e.g., cells, tissues) are collected, and the protein fraction is isolated. The proteins are then hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

-

Derivatization: The amino acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.

-

GC Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

-

Mass Spectrometry Analysis: The separated amino acids are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic enrichment of ¹³C in valine.[3]

-

Data Analysis: The isotopic labeling patterns are analyzed to calculate metabolic fluxes through various pathways.

Experimental Workflow for GC-MS based Metabolic Flux Analysis

Caption: Workflow for GC-MS-based metabolic flux analysis using L-Valine-1-¹³C,¹⁵N.

Role in Cellular Signaling Pathways

L-Valine, as a branched-chain amino acid (BCAA), plays a crucial role in regulating key signaling pathways involved in protein synthesis and cell growth, primarily the mTOR and PI3K/Akt pathways.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Amino acids, including valine, are key activators of the mTORC1 complex.[4]

L-Valine's Role in mTOR Activation

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. L-Valine has been shown to activate this pathway, contributing to its anabolic effects.[5]

L-Valine's Influence on the PI3K/Akt Pathway

Caption: L-Valine stimulates the PI3K/Akt pathway, leading to cell growth and survival.

Conclusion

L-Valine-1-¹³C,¹⁵N is an indispensable tool for researchers in the life sciences. Its well-defined chemical properties and the ability to be traced through metabolic and signaling pathways provide unparalleled insights into cellular function. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the effective application of this powerful isotopic tracer in research and development.

References

- 1. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to L-Valine-1-13C,15N Isotopic Enrichment for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of L-Valine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), specifically focusing on L-Valine-1-¹³C,¹⁵N. This stable isotope-labeled amino acid serves as a critical tracer in metabolic research and drug development, enabling the precise quantification of protein synthesis, metabolic flux, and pharmacokinetic profiles. This document outlines commercially available enrichment levels, details experimental protocols for in vivo studies, and presents key quantitative data from metabolic research.

Commercially Available L-Valine Isotopic Enrichment Levels

The isotopic purity of commercially available L-Valine labeled with ¹³C and ¹⁵N is a critical factor for the sensitivity and accuracy of tracer studies. Several suppliers offer a range of enrichment levels to suit various experimental needs. Below is a summary of representative products.

| Product Name | Isotopic Enrichment | Chemical Purity | Supplier |

| L-Valine (1-¹³C, 99%; ¹⁵N, 98%) | 99 atom % ¹³C; 98 atom % ¹⁵N | Not Specified | Cambridge Isotope Laboratories, Inc.[1][2] |

| L-Valine (¹³C₅, 99%; ¹⁵N, 99%) | 99 atom % ¹³C; 99 atom % ¹⁵N | 98% | Cambridge Isotope Laboratories, Inc.[3] |

| L-Valine-¹³C₅,¹⁵N | 98 atom % ¹⁵N, 98 atom % ¹³C | 95% (CP) | Sigma-Aldrich |

| L-Valine-[2-¹³C,¹⁵N] | 99 atom % ¹³C; 98 atom % ¹⁵N | 98% by CP | BOC Sciences[] |

| L-Valine-N-Fmoc (¹³C₅, 99%; ¹⁵N, 99%) | 99 atom % ¹³C; 99 atom % ¹⁵N | Not Specified | Cambridge Isotope Laboratories, Inc.[5] |

Experimental Protocols for In Vivo Isotopic Enrichment Studies

The following protocols provide examples of how L-Valine-1-¹³C,¹⁵N is utilized in preclinical and clinical research to measure metabolic parameters.

Protocol 1: Determination of Protein Fractional Synthetic Rates in Piglets

This protocol, adapted from a study on growing piglets, details a method for measuring protein fractional synthetic rates using L-[1-¹³C]valine.[6]

Objective: To measure the rate of protein synthesis in skeletal muscle.

Materials:

-

L-[1-¹³C]valine tracer

-

Growing piglets (n=6)

-

Infusion equipment

-

Blood and tissue collection supplies

-

Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) system

-

N-methoxycarbonylmethyl (MCM) ester derivatization reagents

Procedure:

-

Infusion: Infuse L-[1-¹³C]valine at a rate of 2 mg kg⁻¹ h⁻¹ for 6 hours.

-

Sample Collection:

-

Collect blood samples to measure the tracer mole ratio in plasma at isotopic steady state.

-

At the 6-hour mark, collect skeletal muscle tissue samples.

-

-

Sample Preparation:

-

Isolate the muscle protein fraction.

-

Derivatize valine from plasma and muscle protein hydrolysates to its N-methoxycarbonylmethyl (MCM) ester.

-

-

Analysis:

-

Measure the isotopic enrichment of L-[1-¹³C]valine in plasma using Gas Chromatography/Mass Spectrometry (GC/MS).

-

Determine the tracer mole ratio of valine in the muscle protein fraction using online Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).

-

-

Calculation: Calculate the protein fractional synthetic rate based on the enrichment data.

Protocol 2: Human Valine and Leucine Kinetics Study

This protocol is based on a study investigating the regulation of valine metabolism in healthy adult men.[7][8]

Objective: To determine valine kinetics, including flux, oxidation, deamination, and reamination rates.

Materials:

-

L-[1-¹³C,¹⁵N]valine tracer

-

Healthy male subjects (n=4)

-

Primed, constant infusion setup

-

Equipment for collecting plasma and expired air samples

-

Mass spectrometer for isotopic analysis of plasma valine and expired ¹³CO₂

Procedure:

-

Dietary Control: For one week prior to the infusion study, subjects consume a diet with adequate energy and 1.6 g/kg/day of protein.

-

Tracer Infusion: Following an overnight fast, administer a primed, 4-hour constant infusion of L-[1-¹³C,¹⁵N]valine.

-

Sample Collection:

-

Collect blood samples at regular intervals to measure plasma valine isotopic enrichment.

-

Collect samples of expired air to measure ¹³CO₂ enrichment.

-

-

Steady State Confirmation: Ensure that plasma valine and expired ¹³CO₂ reach an isotopic steady state by the 2-hour mark.

-

Data Analysis:

-

Measure isotopic enrichment in plasma and expired air using mass spectrometry.

-

Calculate valine carbon flux, oxidation rate, deamination rate, and reamination rate from the isotopic data.

-

Quantitative Data from Isotopic Enrichment Studies

The use of L-Valine-1-¹³C,¹⁵N as a tracer yields precise quantitative data on metabolic processes. The following tables summarize key findings from the previously described studies.

Table 1: Isotopic Enrichment and Protein Synthesis in Piglets[7]

| Parameter | Value (Mean ± SEM) | Analytical Method |

| L-[1-¹³C]valine tracer mole ratio in plasma (at steady state) | 0.0740 ± 0.0056 | GC/MS |

| Valine tracer mole ratio in muscle protein (at 6 h) | 0.000236 ± 0.000038 | GC/C/IRMS |

| Protein fractional synthetic rate in skeletal muscle | 0.052 ± 0.007% h⁻¹ | GC/C/IRMS |

Table 2: Valine and Leucine Kinetics in Healthy Men[8][9]

| Parameter | Valine (μmol kg⁻¹h⁻¹) | Leucine (μmol kg⁻¹h⁻¹) |

| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |

| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |

| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |

| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and metabolic pathways involved in isotopic tracer studies.

Caption: Experimental workflow for human valine kinetics study.

Caption: Simplified metabolic pathway of L-Valine.

Applications in Drug Development

The use of L-Valine labeled with stable isotopes is expanding in pharmaceutical research. It plays a crucial role in:

-

Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of valine-containing therapeutic compounds.[]

-

Target Engagement and Biomarker Discovery: In cancer research, labeled valine can be used to trace protein metabolism in vivo, potentially aiding in diagnosis and prognosis by identifying protein biomarkers secreted by tumor cells.[9] Tumor cells exhibit rapid uptake of amino acids like valine to support their growth.[9]

-

Metabolic Flux Analysis: Quantifying the effects of drug candidates on cellular metabolism.[10]

Conclusion

L-Valine-1-¹³C,¹⁵N is a versatile and powerful tool for researchers and drug development professionals. The high enrichment levels available, coupled with robust analytical techniques like mass spectrometry, allow for precise and sensitive measurements of key metabolic and pharmacokinetic parameters. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for designing and interpreting studies that leverage the unique capabilities of stable isotope tracers.

References

- 1. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]

- 3. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-1 [isotope.com]

- 5. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with L-Valine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling using L-Valine-1-13C,15N. This technique is a powerful tool for tracing metabolic pathways, quantifying protein synthesis, and understanding cellular physiology in the context of drug development and disease research.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), to label biomolecules.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts but have a greater mass, which allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism.[4][5] By introducing L-Valine labeled at the first carbon (1-¹³C) and the nitrogen atom (¹⁵N) into a biological system, researchers can trace the fate of this amino acid as it is incorporated into newly synthesized proteins and participates in various metabolic pathways. This dual-labeling approach provides a distinct mass shift, enhancing the accuracy of quantification in complex biological samples.

The primary applications of L-Valine-1-¹³C,¹⁵N labeling include:

-

Metabolic Flux Analysis (MFA): To quantify the rates (fluxes) of metabolic pathways. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the activity of specific metabolic routes.

-

Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses labeled amino acids to compare the abundance of thousands of proteins between different cell populations.[1][6]

-

Protein Synthesis and Turnover Studies: To measure the fractional synthetic rate (FSR) of proteins in vivo, providing insights into protein dynamics in various physiological and pathological states.[7][8]

-

Drug Development: To study the effect of drug candidates on cellular metabolism and protein synthesis, and to investigate drug metabolism and pharmacokinetics.[9]

Quantitative Data from L-Valine Isotope Labeling Studies

The following tables summarize quantitative data from studies utilizing stable isotope-labeled L-Valine to investigate amino acid kinetics.

Table 1: Valine and Leucine Kinetics in Healthy Men [10][11]

| Parameter | L-[1-13C,15N] Valine (μmol kg⁻¹h⁻¹) | L-[1-13C,15N] Leucine (μmol kg⁻¹h⁻¹) |

| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |

| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |

| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |

| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |

Data are presented as mean ± SE.

Table 2: Fractional Synthetic Rate of Proteins in Pancreatic Cancer Cells [7]

| Protein | Fractional Synthetic Rate (FSR) (%) |

| Protein 1 | 44 - 76 |

| Protein 2 | 44 - 76 |

| Protein 3 | 44 - 76 |

| Protein 4 | 44 - 76 |

| Protein 5 | 44 - 76 |

| Protein 6 | 44 - 76 |

FSR was determined using a ¹⁵N amino acid mixture.

Experimental Protocols

SILAC Protocol for Quantitative Proteomics using L-Valine-1-¹³C,¹⁵N

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

-

Cell Culture Medium Preparation:

-

Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that are deficient in L-Valine.

-

Supplement one batch with "light" (unlabeled) L-Valine.

-

Supplement the second batch with "heavy" L-Valine-1-¹³C,¹⁵N.

-

Both media should contain all other essential nutrients, including dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[6]

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to undergo at least 6-7 doublings to ensure complete incorporation of the labeled amino acid into the proteome.[6]

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration) to one or both cell populations.

-

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer.

-

-

Protein Digestion:

-

Extract the total protein from the cell lysate.

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[12] The mass spectrometer will detect pairs of peptides, one "light" and one "heavy," which are chemically identical but differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Protocol for Measuring Protein Fractional Synthetic Rate (FSR) in vivo

This protocol describes a method for determining the rate of protein synthesis in a whole organism or specific tissues.

-

Tracer Infusion:

-

Administer a primed, constant infusion of L-Valine-1-¹³C,¹⁵N to the subject. The priming dose helps to rapidly achieve isotopic steady state in the plasma.[11]

-

-

Sample Collection:

-

Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of L-Valine in the plasma.

-

Collect tissue biopsies at the beginning and end of the infusion period to measure the incorporation of the labeled valine into tissue proteins.

-

-

Sample Preparation:

-

Plasma: Deproteinize plasma samples and derivatize the amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

-

Tissue: Homogenize the tissue samples, hydrolyze the proteins to release amino acids, and then derivatize the amino acids for analysis.

-

-

Mass Spectrometry Analysis:

-

Measure the isotopic enrichment of L-Valine in both plasma and tissue samples.

-

-

Calculation of FSR:

-

The FSR is calculated using the following formula: FSR (%/hour) = (E_protein / E_plasma) * (1 / t) * 100 Where:

-

E_protein is the isotopic enrichment of L-Valine in the tissue protein.

-

E_plasma is the isotopic enrichment of L-Valine in the plasma (precursor pool).

-

t is the duration of the tracer infusion in hours.

-

-

Mandatory Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. massspec.unm.edu [massspec.unm.edu]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Valine - Wikipedia [en.wikipedia.org]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

L-Valine-1-13C,15N: A Technical Guide for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and applications of L-Valine labeled with stable isotopes, specifically Carbon-13 at the first carbon position (1-¹³C) and Nitrogen-15 at the amino group (¹⁵N). This dual-labeled tracer is a powerful tool for quantitatively assessing metabolic pathways, particularly in the fields of metabolic flux analysis, protein turnover studies, and pharmaceutical research.

Introduction to L-Valine and Stable Isotope Tracing

L-Valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and serves as a precursor for other biomolecules. Stable isotope labeling involves replacing naturally abundant atoms (like ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (¹³C and ¹⁵N). These isotopes act as tracers that can be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

The use of L-Valine-1-¹³C,¹⁵N provides a distinct advantage by allowing researchers to simultaneously track the fate of both the carbon backbone and the nitrogen group of the amino acid.[4][5] This dual-labeling approach offers a more comprehensive view of metabolic dynamics compared to single-labeled tracers.

Core Applications in Metabolic Research

The unique properties of L-Valine-1-¹³C,¹⁵N make it an invaluable tool in several key research areas:

-

Metabolic Flux Analysis (MFA): This tracer is instrumental in quantifying the rates (fluxes) of metabolic pathways. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the contributions of valine to central carbon and nitrogen metabolism.[5] This is particularly important for understanding how cells rewire their metabolic networks in different physiological and pathological states.

-

Protein Synthesis and Turnover: A primary application is the measurement of protein kinetics. Following administration, the rate of incorporation of L-Valine-1-¹³C,¹⁵N into tissue or plasma proteins provides a direct measure of protein synthesis rates. This is widely used in studies of nutrition, aging, and diseases characterized by altered protein metabolism.[4][6]

-

Cancer Metabolism: Cancer cells exhibit altered metabolism, often with an increased reliance on amino acids for growth and proliferation.[1][6] L-Valine-1-¹³C,¹⁵N can be used to trace how cancer cells take up and utilize valine, potentially identifying metabolic vulnerabilities that can be targeted for therapy.[6]

-

Pharmaceutical and Drug Development: In pharmaceutical research, this labeled compound helps in evaluating drug metabolism and pharmacokinetics.[] It allows scientists to trace how a therapeutic agent might affect amino acid metabolism and protein dynamics, providing insights into a drug's mechanism of action and potential side effects.[8][9]

Data Presentation: Tracer Specifications

The selection of a stable isotope tracer depends on the specific research question and analytical capabilities. L-Valine is available in various labeled forms.

| Product Name | Isotopic Labeling | Isotopic Purity | Key Applications |

| L-Valine (1-¹³C, ¹⁵N) | Carbon-13 at C1, Nitrogen-15 | ¹³C: 99%; ¹⁵N: 98% | Metabolism, Metabolomics, Proteomics, Biomolecular NMR[10][11] |

| L-Valine (¹³C₅, ¹⁵N) | Uniformly ¹³C-labeled, Nitrogen-15 | ¹³C: 99%; ¹⁵N: 99% | Metabolism, Metabolomics, Proteomics, Protein Synthesis[12][13][14] |

| L-Valine-1-¹³C | Carbon-13 at C1 | Not specified | Metabolic Flux Analysis, Internal Standard[9] |

Quantitative Data Example: Valine and Leucine Kinetics

The following table summarizes kinetic data from a human study using a primed, constant infusion of L-[1-¹³C,¹⁵N] valine and L-[1-¹³C,¹⁵N] leucine to illustrate the type of quantitative data that can be obtained.

| Parameter | L-Valine | L-Leucine | Units |

| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 | µmol·kg⁻¹·h⁻¹ |

| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 | µmol·kg⁻¹·h⁻¹ |

| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 | µmol·kg⁻¹·h⁻¹ |

| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 | µmol·kg⁻¹·h⁻¹ |

| (Data adapted from a study on the regulation of valine metabolism in healthy men.[4]) |

Experimental Protocols and Methodologies

General Experimental Workflow for In Vivo Tracer Studies

A typical metabolic study using L-Valine-1-¹³C,¹⁵N involves a primed, constant infusion technique to achieve an isotopic steady state in the plasma.

Methodology Details:

-

Subject Preparation: Subjects typically undergo a period of fasting to reach a postabsorptive state. Baseline blood and breath samples are collected to determine natural isotopic abundance.[4]

-

Tracer Administration: A priming dose of the tracer is administered as a bolus to rapidly raise the plasma enrichment to the expected steady-state level. This is immediately followed by a continuous intravenous infusion of L-Valine-1-¹³C,¹⁵N for several hours.[4]

-

Sample Collection: Blood samples are collected at timed intervals throughout the infusion period. For studies of whole-body metabolism, expired air is also collected to measure the rate of ¹³CO₂ production from the oxidation of the ¹³C-labeled valine.[4]

-

Sample Analysis:

-

Preparation: Plasma is typically deproteinized, and amino acids are extracted and often derivatized to improve their volatility for gas chromatography.

-

Analysis: The isotopic enrichment of valine and its metabolites is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] These techniques separate the compounds and then measure the mass-to-charge ratio of the ions, allowing for the differentiation between labeled (heavier) and unlabeled molecules.

-

Visualizing Metabolic Fate and Research Applications

The following diagrams illustrate the metabolic pathways traced by L-Valine-1-¹³C,¹⁵N and its relationship to various research applications.

Conclusion

L-Valine-1-¹³C,¹⁵N is a sophisticated and powerful research tool that enables the simultaneous quantification of carbon and nitrogen metabolism. Its application in metabolic flux analysis, protein turnover studies, and drug development provides researchers with detailed insights into complex biological systems. The ability to trace the dual fates of its carbon and nitrogen atoms makes it superior to single-labeled tracers for constructing a holistic picture of amino acid metabolism in health and disease. As analytical technologies continue to advance, the role of such multi-isotope tracers will undoubtedly expand, furthering our understanding of metabolic regulation.

References

- 1. eurisotop.com [eurisotop.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. cambridge.org [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. L-Valine (1-¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3466-0.25 [isotope.com]

- 11. L-Valine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-1 [isotope.com]

- 13. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-0.25 [isotope.com]

- 14. L-VALINE | Eurisotop [eurisotop.com]

An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By providing a detailed snapshot of cellular metabolism, MFA offers profound insights into physiological and pathological states. The integration of stable isotope tracers, particularly Carbon-13 (¹³C), has elevated MFA to become the gold standard for accurately determining intracellular metabolic fluxes.[3] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves introducing a ¹³C-labeled substrate (a "tracer") into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[3]

The resulting distribution of ¹³C within the metabolic network, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This labeling pattern is directly dependent on the relative activities of the metabolic pathways.[3] By using computational models, these MIDs are then used to calculate the intracellular fluxes, revealing a detailed quantitative map of cellular metabolism.[5][6] For professionals in drug development and biomedical research, ¹³C-MFA is an indispensable tool for understanding disease mechanisms, identifying novel drug targets, and elucidating a drug's mechanism of action by observing its impact on cellular metabolic pathways.[1][7]

Core Principles of ¹³C-MFA

The fundamental principle of ¹³C-MFA lies in the concept that the distribution of ¹³C atoms from a labeled substrate throughout a metabolic network is a function of the intracellular reaction rates. When cells are cultured with a substrate like [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the label is incorporated into various metabolites through interconnected biochemical reactions. The specific pattern of ¹³C enrichment in these metabolites provides a wealth of information. For instance, the ratio of labeled to unlabeled pyruvate can reveal the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to its production.[8]

There are two primary modes of applying ¹³C-MFA:

-

Stationary (Steady-State) ¹³C-MFA : This is the most common approach and assumes that the metabolic system is at a metabolic and isotopic steady state.[9] This means that metabolite concentrations and fluxes are constant over time, and the labeling patterns of metabolites have reached equilibrium. This method provides a time-averaged view of the metabolic phenotype and is well-suited for characterizing stable cellular states.[9]

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA) : This technique analyzes the transient dynamics of isotope labeling before the system reaches an isotopic steady state.[5][10] By taking samples at multiple time points after the introduction of the tracer, INST-MFA can provide more detailed information, especially for pathways that are slow to reach isotopic equilibrium.[5][11] It also holds unique advantages for studying systems with large metabolite pools or for estimating reversible reaction fluxes.[5]

The choice of the isotopic tracer is a critical aspect of experimental design, as it dictates the precision with which fluxes can be determined.[12][13] Different tracers, such as specifically labeled glucose (e.g., [1,2-¹³C₂]glucose) or other substrates like [U-¹³C₅]glutamine, can be selected to probe specific pathways with greater accuracy.[12][13]

Experimental and Analytical Workflow

The successful execution of a ¹³C-MFA study involves a multi-step workflow, beginning with careful experimental design and culminating in computational flux estimation. Each step requires meticulous attention to detail to ensure high-quality, interpretable data.

Detailed Experimental Protocols

The following tables provide detailed methodologies for the key experimental stages of a typical ¹³C-MFA study using adherent mammalian cells.

Table 1: Protocol for ¹³C-Glucose Labeling in Adherent Mammalian Cells

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Cell Seeding | Plate cells (e.g., ~200,000 cells/well in a 6-well plate) and allow them to adhere and proliferate overnight to reach desired confluency (typically 50-70%). | Ensure consistent cell numbers across all conditions. Prepare extra wells for cell counting.[14] |

| 2. Media Preparation | Prepare culture medium using a base that lacks the nutrient to be traced (e.g., glucose-free DMEM). Supplement with the ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose) to the desired final concentration. | Use dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled nutrients present in standard FBS.[12][14] |

| 3. Pre-incubation | One hour before introducing the tracer, replace the standard medium with fresh medium containing dFBS to acclimate the cells. | This step helps to stabilize the metabolic state of the cells before the labeling begins.[12] |

| 4. Tracer Introduction | Aspirate the acclimation medium, perform a quick wash with glucose-free medium (optional, <30s), and immediately add the pre-warmed ¹³C-labeling medium.[12] | The timing of tracer introduction should be precise, especially for non-stationary experiments. |

| 5. Incubation | Incubate the cells for the predetermined duration. For steady-state analysis, this is typically 24 hours or until isotopic equilibrium is reached. For non-stationary analysis, this involves multiple, shorter time points. | The required incubation time to reach isotopic steady-state can vary significantly between metabolites and cell lines.[15] |

Table 2: Protocol for Metabolite Quenching and Extraction

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Quenching | Aspirate the labeling medium. Immediately add ice-cold quenching solution (e.g., 80% methanol in water) to the culture plate to arrest all enzymatic activity.[14] | This step must be performed rapidly to prevent metabolic changes during sample collection. Placing the plate on dry ice can also be effective.[3] |

| 2. Cell Lysis & Scraping | Place the culture dish at -80°C for at least 15 minutes. Then, transfer to ice to thaw. Use a cell scraper to detach the cells into the quenching solution.[12] | A freeze-thaw cycle helps to lyse the cells and release intracellular metabolites. |

| 3. Collection | Transfer the cell lysate (suspension of cells in quenching solution) into a pre-chilled microcentrifuge tube. | Keep samples on ice throughout the collection process to maintain metabolic arrest. |

| 4. Phase Separation | For polar and non-polar metabolite separation, add ice-cold chloroform and water to the lysate. Vortex thoroughly and centrifuge at high speed (e.g., >13,000 rpm) at 4°C. | This will separate the mixture into an upper aqueous/polar phase (containing amino acids, organic acids, sugar phosphates) and a lower organic/non-polar phase (containing lipids). A protein pellet will form in the middle. |

| 5. Sample Drying | Carefully collect the desired phase(s) into new tubes. Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). | Do not use excessive heat, as it may degrade certain metabolites. Store dried extracts at -80°C until analysis. |

Table 3: General Protocol for GC-MS Analysis of ¹³C-Labeled Amino Acids

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Protein Hydrolysis | Resuspend the protein pellet from the extraction step in 6 M hydrochloric acid (HCl). Heat at ~100-110°C for 24 hours to hydrolyze proteins into their constituent amino acids.[4] | This step releases proteinogenic amino acids, which are abundant and reflect the labeling state of their metabolic precursors at isotopic steady state. |

| 2. Derivatization | Dry the amino acid hydrolysate completely. Add a derivatization agent (e.g., MTBSTFA + 1% TBDMCS) and incubate at an elevated temperature (e.g., 95°C for 1 hour) to create volatile derivatives.[8] | Derivatization is necessary to make the amino acids volatile for gas chromatography.[4] |

| 3. GC-MS Injection | Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. | The injection volume and split ratio may need to be optimized based on sample concentration. |

| 4. GC Separation | The sample is vaporized and travels through a capillary column. Different amino acid derivatives will separate based on their boiling points and interactions with the column. | The temperature program of the GC oven is critical for achieving good separation of the amino acids.[4] |

| 5. MS Detection | As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer measures the mass-to-charge ratio of the resulting ions. | The resulting mass spectra provide information on the mass isotopomer distribution for each amino acid fragment, which is the raw data for flux calculations.[8] |

Data Analysis and Computational Modeling

Raw data from MS or NMR analysis consists of signal intensities for different mass isotopomers of measured metabolites. This data must first be corrected for the natural abundance of ¹³C and other isotopes. The corrected mass isotopomer distributions (MIDs) serve as the primary input for the computational flux analysis.

The core of ¹³C-MFA is a mathematical model that encompasses:

-

A Stoichiometric Network: A map of the relevant biochemical reactions.

-

Carbon Atom Transitions: Detailed tracking of how carbon atoms are rearranged in each reaction.

-

Extracellular Fluxes: Measured rates of nutrient uptake and product secretion (e.g., glucose uptake, lactate secretion), which serve as constraints for the model.

Using iterative algorithms, a computational software package (e.g., INCA, Metran) adjusts the values of all unknown intracellular fluxes until the model-simulated MIDs provide the best possible fit to the experimentally measured MIDs.[5] The output is a quantitative flux map that details the rates of all reactions in the network.

Visualization of Metabolic Pathways and Data

Visualizing the metabolic network and the resulting flux data is crucial for interpretation. The diagram below illustrates a simplified view of central carbon metabolism, highlighting key pathways often investigated with ¹³C-MFA.

Quantitative Data Presentation

A key output of ¹³C-MFA is a quantitative flux map. The data is best presented in a tabular format to allow for clear comparison between different experimental conditions, such as control versus drug-treated cells.

Table 4: Example Metabolic Flux Data in Cancer Cells (Relative Fluxes Normalized to Glucose Uptake Rate of 100)

| Reaction / Pathway | Control Cells | Drug-Treated Cells | Fold Change |

|---|---|---|---|

| Glycolysis | |||

| Glucose Uptake | 100.0 ± 5.0 | 100.0 ± 6.2 | - |

| Pyruvate Kinase | 165.2 ± 8.1 | 120.5 ± 7.5 | -0.27 |

| Lactate Secretion | 85.3 ± 4.5 | 110.8 ± 6.8 | +0.30 |

| Pentose Phosphate Pathway | |||

| G6P Dehydrogenase (Oxidative) | 12.1 ± 1.5 | 25.6 ± 2.1 | +1.12 |

| Transketolase (Non-oxidative) | 8.5 ± 1.1 | 18.2 ± 1.9 | +1.14 |

| TCA Cycle | |||

| Pyruvate Dehydrogenase (PDH) | 14.7 ± 2.0 | 5.2 ± 1.1 | -0.65 |

| Citrate Synthase | 45.8 ± 3.3 | 21.4 ± 2.5 | -0.53 |

| Anaplerotic Carboxylation (PC) | 5.1 ± 0.9 | 2.3 ± 0.5 | -0.55 |

| Glutamine Uptake | 40.5 ± 3.1 | 18.7 ± 2.2 | -0.54 |

Note: Data are hypothetical but representative of typical ¹³C-MFA results, illustrating how a drug might inhibit mitochondrial metabolism (PDH, TCA cycle) and cause a compensatory increase in glycolysis (lactate secretion) and the pentose phosphate pathway.

Applications in Research and Drug Development

¹³C-MFA provides critical quantitative data that can drive progress in multiple areas:

-

Understanding Disease Metabolism: Many diseases, particularly cancer, exhibit significant metabolic reprogramming.[7] ¹³C-MFA can precisely map these alterations, such as the Warburg effect (aerobic glycolysis) or increased reliance on glutaminolysis, providing a deeper understanding of the disease phenotype.

-

Target Identification and Validation: By identifying metabolic nodes that are critical for the survival or proliferation of diseased cells, ¹³C-MFA can uncover novel therapeutic targets.[1] Furthermore, it can validate the efficacy of a drug by confirming that it engages its target and alters the expected metabolic pathway.

-

Mechanism of Action Studies: When a drug's target is known, ¹³C-MFA can elucidate the downstream metabolic consequences of target inhibition. This can reveal off-target effects, mechanisms of resistance, and potential combination therapies.

-

Biotechnology and Bioprocess Optimization: In the context of producing biologics or other compounds in cell culture, ¹³C-MFA can be used to understand and optimize cellular metabolism to enhance product yield and quality.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]

- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.bcm.edu [cdn.bcm.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Labeled Amino Acids in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for using labeled amino acids in cell culture. These powerful methods are instrumental in modern biological research, enabling precise quantification of protein synthesis, degradation, and turnover, as well as the elucidation of complex cellular signaling pathways. This document details the core methodologies, presents quantitative data in a structured format, and offers visual representations of key biological processes and experimental workflows.

Introduction to Metabolic Labeling with Amino Acids

Metabolic labeling is a technique where cells are cultured in a medium containing amino acids that have been isotopically or chemically modified.[1] These labeled amino acids are then incorporated into newly synthesized proteins through the cell's natural translational machinery.[2][3] This allows for the differentiation and tracking of specific protein populations within a complex cellular environment. The two primary categories of labeled amino acids used are those containing stable isotopes and non-canonical amino acids with bioorthogonal reactive groups.

Stable Isotope Labeling: This method utilizes amino acids enriched with heavy, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[] The mass difference between the "light" (natural) and "heavy" amino acids is then detected by mass spectrometry, enabling the relative or absolute quantification of proteins.[][5]

Non-Canonical Amino Acid Tagging (NCAT): This approach involves introducing amino acids with chemical moieties not naturally found in proteins, such as an azide or an alkyne group.[6] These bioorthogonal groups can then be specifically and covalently linked to reporter molecules, like biotin or fluorophores, through "click chemistry."[6][7] This allows for the visualization and enrichment of newly synthesized proteins.[6][8]

Key Techniques and Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used and robust method for quantitative proteomics.[9][10] It relies on the metabolic incorporation of stable isotope-labeled amino acids to distinguish between protein populations from different experimental conditions.[1]

Principles: Two populations of cells are grown in media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine).[1][11] One population receives the "light" amino acid (e.g., ¹²C₆-lysine), while the other receives the "heavy" version (e.g., ¹³C₆-lysine).[2] After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be subjected to different treatments.[11] The cells are then lysed, the protein extracts are combined, and the proteins are digested into peptides for mass spectrometry analysis.[1] The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic label. The ratio of the intensities of the heavy and light peptides accurately reflects the relative abundance of the protein in the two populations.[5]

Experimental Protocol: A Standard SILAC Experiment

-

Cell Culture Preparation:

-

Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).

-

Prepare SILAC media using a commercial kit or by supplementing dialyzed fetal bovine serum (to minimize unlabeled amino acids) with either light (e.g., L-Arginine and L-Lysine) or heavy (e.g., ¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine) amino acids.

-

-

Metabolic Labeling:

-

Experimental Treatment:

-

Once complete labeling is confirmed, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).

-

-

Sample Preparation for Mass Spectrometry:

-

Harvest the cells and lyse them in a suitable buffer.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides (except the C-terminal one) will contain a labeled amino acid.[11]

-

Desalt and purify the peptides using a C18 column.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using high-resolution LC-MS/MS.

-

Identify and quantify the peptide pairs using specialized software such as MaxQuant. The software will calculate the heavy-to-light ratios for each identified protein.

-

Troubleshooting Common SILAC Issues:

-

Incomplete Labeling: Ensure a sufficient number of cell doublings (at least 5-6).[11] Use dialyzed serum to avoid competition from unlabeled amino acids.

-

Arginine-to-Proline Conversion: Some cell lines can convert arginine to proline, which can complicate quantification.[1] This can be addressed by using software that accounts for this conversion or by using cell lines where this pathway is less active.

-

Low Signal Intensity: Optimize protein extraction and digestion protocols. Ensure adequate amounts of starting material.

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for the selective enrichment and identification of newly synthesized proteins.[6]

Principles: Cells are cultured in a medium where methionine is replaced by a non-canonical analog, such as azidohomoalanine (AHA) or homopropargylglycine (HPG).[13][14] These amino acids are incorporated into newly synthesized proteins. The azide or alkyne group they carry can then be selectively reacted with a biotin-alkyne or biotin-azide tag, respectively, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[6][14] The biotinylated proteins can then be enriched using streptavidin beads for subsequent identification by mass spectrometry.[13]

Experimental Protocol: BONCAT for Enrichment of Newly Synthesized Proteins

-

Labeling with Non-Canonical Amino Acids:

-

Culture cells in methionine-free medium supplemented with AHA or HPG for a desired period (e.g., 1-24 hours). The concentration of AHA/HPG typically ranges from 1 nM to 1 mM.[14]

-

-

Cell Lysis and Protein Extraction:

-

Harvest and lyse the cells.

-

-

Click Chemistry Reaction:

-

To the protein lysate, add the biotin-alkyne (for AHA-labeled proteins) or biotin-azide (for HPG-labeled proteins) probe.

-

Add the click chemistry reaction cocktail, which includes a copper(I) source (e.g., CuSO₄ and a reducing agent like TCEP) and a copper-chelating ligand (e.g., TBTA).[15] Incubate to allow the covalent attachment of the biotin tag.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads.

-

Digest the eluted proteins with trypsin and analyze by LC-MS/MS to identify the newly synthesized proteome.

-

Troubleshooting Common BONCAT Issues:

-

High Background: Ensure thorough washing of the streptavidin beads to minimize non-specific binding. Include a control sample that was not labeled with the non-canonical amino acid.[13]

-

Low Yield of Enriched Proteins: Optimize the concentration of the non-canonical amino acid and the labeling time. Ensure the efficiency of the click chemistry reaction.

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

FUNCAT is a technique used to visualize newly synthesized proteins within cells.[7]

Principles: Similar to BONCAT, cells are labeled with AHA or HPG. However, instead of a biotin tag, a fluorescent probe with a reactive alkyne or azide group is attached via click chemistry.[7] This allows for the direct visualization of newly synthesized proteins by fluorescence microscopy.

Experimental Protocol: FUNCAT for Imaging Newly Synthesized Proteins

-

Labeling and Cell Fixation:

-

Culture cells on coverslips and label with AHA or HPG as described for BONCAT.

-

Fix the cells with paraformaldehyde.

-

-

Permeabilization and Click Chemistry:

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Perform the click chemistry reaction by incubating the cells with a fluorescent alkyne or azide probe and the reaction cocktail.[15]

-

-

Imaging:

-

Wash the cells to remove excess fluorescent probe.

-

Mount the coverslips on microscope slides and visualize the newly synthesized proteins using a fluorescence microscope.

-

Troubleshooting Common FUNCAT Issues:

-

Weak or No Fluorescent Signal: Increase the concentration of the non-canonical amino acid or the labeling time. Optimize the click chemistry reaction conditions.[16]

-

High Background Fluorescence: Ensure complete removal of the unbound fluorescent probe by thorough washing. Include appropriate controls.[16]

Data Presentation: Quantitative Summary Tables

The following tables provide a summary of key quantitative parameters for the techniques described.

Table 1: Commonly Used Stable Isotope-Labeled Amino Acids and their Mass Shifts in SILAC

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |

| Arginine (Arg) | ¹³C₆ | +6.0201 |

| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | +10.0083 |

| Lysine (Lys) | ¹³C₆ | +6.0201 |

| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | +8.0142 |

| Leucine (Leu) | D₃ | +3.0188 |

Data compiled from various sources, including[1][5].

Table 2: Typical Experimental Parameters for Labeled Amino Acid Techniques

| Parameter | SILAC | BONCAT | FUNCAT |

| Labeling Reagent | Heavy amino acids (e.g., ¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys) | Non-canonical amino acids (e.g., AHA, HPG) | Non-canonical amino acids (e.g., AHA, HPG) |

| Typical Concentration | 84-146 mg/L (light), 87-153 mg/L (heavy)[11] | 1 nM - 1 mM[14] | 25-50 µM |

| Labeling Duration | 5-6 cell doublings[1][11] | 1 - 24 hours | 1 - 24 hours |

| Incorporation Rate | >95%[1][11] | Varies with cell type and conditions | Varies with cell type and conditions |

| Detection Method | Mass Spectrometry | Mass Spectrometry (after enrichment) | Fluorescence Microscopy |

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows relevant to the use of labeled amino acids.

Signaling Pathways

Experimental Workflows

Conclusion

The use of labeled amino acids in cell culture provides an unparalleled window into the dynamic nature of the cellular proteome. From the precise quantification of protein abundance changes with SILAC to the specific isolation and visualization of newly synthesized proteins with BONCAT and FUNCAT, these techniques are indispensable tools for researchers in basic science and drug development. By understanding the principles, mastering the protocols, and being aware of the potential challenges, scientists can leverage these methods to gain deeper insights into cellular function in both health and disease.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein biosynthesis - Wikipedia [en.wikipedia.org]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 10. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Valine-1-13C,15N: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Valine-1-13C,15N, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. This document details experimental protocols for its analysis and visualizes key workflows and related biological pathways.

Core Physical and Chemical Properties

This compound is a form of L-Valine where the carbon atom at the carboxyl group (position 1) is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its stable isotope, Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry and a sensitive probe in nuclear magnetic resonance studies.

Summary of Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below. Data for both the labeled compound and its unlabeled counterpart are provided for comparison.

Table 1: General and Physical Properties

| Property | This compound | Unlabeled L-Valine |

| Molecular Formula | (CH₃)₂CHCH(¹⁵NH₂)¹³COOH[1] | C₅H₁₁NO₂ |

| Molecular Weight | 119.13 g/mol [1][2] | 117.15 g/mol [3] |

| Appearance | White to Off-White Solid[4] | White crystalline solid[3] |

| Melting Point | 295-300 °C (sublimes)[4][5][6] | 315 °C (decomposes)[3] |

| Optical Activity | [α]20/D +27.5°, c = 8 in 6 M HCl[4] | [α]25/D +26.6°, c = 1 in 5 M HCl[5][6] |

| Storage | Store at room temperature, away from light and moisture[1][2]. Hygroscopic, store under inert atmosphere[4]. | - |

Table 2: Isotopic and Purity Specifications

| Property | This compound |

| Labeled CAS Number | 87019-54-3[1][2] |

| Unlabeled CAS Number | 72-18-4[1][2] |

| ¹³C Isotopic Enrichment | 99%[1][2] |

| ¹⁵N Isotopic Enrichment | 98%[1][2] |

| Chemical Purity | ≥98%[1][2] |

Table 3: Solubility

| Solvent | Solubility |

| Water | One part dissolves in 11.7 parts water at 15°C[3]. Soluble with heating[4][7]. |

| Acidified/Basified Aqueous Solutions | Highly soluble[8] |

| Methanol | Slightly soluble[4] |

| Common Neutral Solvents | Insoluble[3] |

Experimental Protocols

The unique isotopic composition of this compound allows for its detection and quantification through various analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is a robust method for determining low isotopic enrichment of L-Valine in biological samples, particularly for measuring protein fractional synthetic rates in vivo.[9]

Methodology:

-

Sample Preparation (Protein Hydrolysis):

-

Proteins are liberated from the sample material by acid hydrolysis. This is typically done using 6 M HCl at 150°C for 70 minutes under a nitrogen headspace.[10]

-

For samples with high concentrations of interfering substances like carbohydrates or lipids, a purification step using strong cation-exchange chromatography (e.g., Dowex 50WX8 resin) may be necessary.[10]

-

-

Derivatization:

-

To make the amino acids volatile for gas chromatography, they must be derivatized. A common method is the creation of N-acetyl methyl esters (NACME)[10] or N-methoxycarbonylmethyl ester (MCM) derivatives.[9]

-

The derivatization process should be rapid and efficient to prevent isotopic fractionation.[9]

-

-

Gas Chromatography (GC) Separation:

-

The derivatized amino acids are injected into a GC system.

-

An Agilent DB-35 column (60 m x 0.32 mm ID, 1.5 µm film thickness) can be used for separation.[10]

-

A typical temperature program: Start at 70°C (hold for 2 min), ramp to 140°C at 15°C/min (hold for 4 min), ramp to 240°C at 12°C/min (hold for 5 min), and finally ramp to 255°C at 8°C/min (hold for 35 min).[10]

-

-

Combustion and IRMS Analysis:

-

The separated compounds from the GC elute into a combustion interface.

-

The combustion reactor, containing nickel and copper oxide wires at 1000°C, converts the analyte into CO₂ and N₂ gases.[10]

-

Water is removed by a Nafion dryer.[10]

-

The gases are then introduced into the isotope ratio mass spectrometer, which measures the ¹³C/¹²C and ¹⁵N/¹⁴N ratios.[10]

-

Caption: Workflow for GC-C-IRMS analysis of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique used to determine the structure and dynamics of molecules. This compound is frequently used in biomolecular NMR to aid in spectral assignment and study protein structure and function.[1][11]

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent. For biological samples, this is often a buffered solution of D₂O to minimize the solvent proton signal.

-

The concentration will depend on the specific experiment and the sensitivity of the NMR spectrometer, typically ranging from 0.1 mM to 100 mM.[12]

-

Adjust the pH of the sample to the desired value (e.g., 7.4) using dilute solutions of NaOD or DCl.[12]

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Acquire standard 1D spectra, such as ¹H and ¹³C NMR. The ¹³C signal from the labeled carboxyl group and the effects of the ¹⁵N label on adjacent nuclei will be of particular interest.

-

Acquire 2D correlation spectra, such as [¹H,¹³C]-HSQC or [¹H,¹³C]-HMBC, to resolve overlapping signals and confirm structural assignments.[12]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Integrate peak areas for quantitative analysis and analyze chemical shifts and coupling constants to derive structural information.

-

Caption: General workflow for NMR sample analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of amino acids. For chiral molecules like L-Valine, specific chiral columns or derivatization with chiral reagents can be employed to separate enantiomers (D- and L-forms).

Methodology:

-

Sample Preparation and Derivatization:

-

HPLC Separation:

-

Inject the derivatized sample into an HPLC system equipped with a suitable column.

-

For enantiomeric separation, a chiral column such as a Chiralcel OD-3R can be used.[13]

-

A reverse-phase (RP) C18 column is typically used for general separation of derivatized amino acids.

-

The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.

-

-

Detection and Quantification:

-

Detect the separated adducts using a UV or fluorescence detector.

-

Quantify the amount of L-Valine by comparing the peak area to that of a calibration curve prepared with standards of known concentrations.

-

Biological Relevance and Applications